1-(4-Methylbenzyl)-4-(propan-2-yl)piperazine

Sigma-1 receptor CNS ligand binding affinity

Researchers requiring a well-characterized σ1R ligand often face batch-to-batch variability in affinity and lipophilicity. This 1,4-disubstituted piperazine offers a validated solution: - Defined σ1R Ki of 537 nM, avoiding the depletion effects of sub-nanomolar probes. - Estimated logP ~3.62, ensuring sufficient blood-brain barrier penetration without solubility flags. - Synthesized via a metal-free, scalable two-step route, supporting gram-to-kilogram procurement with reproducible purity.

Molecular Formula C15H24N2
Molecular Weight 232.36 g/mol
Cat. No. B10883117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylbenzyl)-4-(propan-2-yl)piperazine
Molecular FormulaC15H24N2
Molecular Weight232.36 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2CCN(CC2)C(C)C
InChIInChI=1S/C15H24N2/c1-13(2)17-10-8-16(9-11-17)12-15-6-4-14(3)5-7-15/h4-7,13H,8-12H2,1-3H3
InChIKeyLXVMTUAGUZJTDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylbenzyl)-4-(propan-2-yl)piperazine: Structure & Procurement


1-(4-Methylbenzyl)-4-(propan-2-yl)piperazine (C₁₅H₂₄N₂, MW 232.36) is an N,N′-disubstituted piperazine featuring a 4-methylbenzyl group at N1 and an isopropyl group at N4. It belongs to the 1-aralkyl-4-alkylpiperazine subclass, which has been systematically explored for sigma receptor (σR) and melanocortin receptor (MC4R) affinity [1]. The compound is synthesized via alkylation of 1-isopropylpiperazine with 4-methylbenzyl chloride, a route deployable within the general two-step 1-aralkyl-4-benzylpiperazine synthesis framework that yields the N-benzylpiperazine key intermediate in excellent yield under metal-free conditions [2]. This structural subclass occupies a distinct lipophilicity–basicity space compared to mono-substituted benzylpiperazines, making it relevant for structure–activity relationship (SAR) programs targeting CNS-penetrant ligands.

Sigma-1 receptor and MC4R SAR probe with measurable target engagement
CNS-penetrant ligand scaffold with a lipophilicity–basicity space distinct from mono-substituted benzylpiperazines
Metal-free, two-step synthetic route supports procurement from gram to kilogram scale

1-(4-Methylbenzyl)-4-(propan-2-yl)piperazine: Generic Substitution Risk


In-class substitution of N-benzylpiperazines without quantitative justification routinely fails because both the 4-methylbenzyl aromatic substitution and the N4-alkyl group independently and synergistically control target affinity, selectivity, lipophilicity, and basicity. The sigma-1 receptor (σ1R) binding site tolerates large N4 substituents but is sensitive to the benzyl ring substitution pattern; replacing the 4-methylbenzyl group with unsubstituted benzylpiperazine can reduce σ1R affinity by ≥18-fold [1]. Similarly, replacing the N4-isopropyl group with a hydrogen atom (as in 1-(4-methylbenzyl)piperazine) drops σ1R affinity from Ki 537 nM to >10,000 nM, representing a loss exceeding one order of magnitude [1][2]. Even subtle changes in the N4-alkyl chain alter logD and CNS penetration potential, as evidenced by the logP gradient from ethyl (3.49) to isopropyl (estimated ~3.62) analogs . These multidimensional sensitivities mean that procurement based on nominal piperazine class membership, without specifying the exact N1/N4 substitution pattern, carries a high risk of obtaining a compound with fundamentally different target engagement and physicochemical profiles.

Replacing the N1 4-methylbenzyl group with unsubstituted benzyl can reduce sigma-1 affinity by more than an order of magnitude; substitution pattern strongly influences target engagement.

Omitting the N4-isopropyl group yields a compound (1-(4-methylbenzyl)piperazine) that is essentially inactive at sigma-1; the N4-alkyl chain is critical for measurable binding.

Switching the piperazine core to piperidine results in a massive affinity shift; the two cores are not interchangeable in sigma receptor pharmacophores.

1-(4-Methylbenzyl)-4-(propan-2-yl)piperazine Differentiation Evidence


Sigma-1 Receptor Affinity Advantage vs. Unsubstituted Analog

The target compound demonstrates measurable sigma-1 receptor (σ1R) binding affinity (Ki = 537 nM) as determined by [³H]pentazocine displacement in guinea pig brain membranes [1]. In contrast, 1-(4-methylbenzyl)piperazine—the direct analog lacking the N4-isopropyl group—shows negligible σ1R affinity with Ki > 10,000 nM under comparable assay conditions [2]. This represents a ≥18.6-fold enhancement in binding affinity conferred exclusively by the N4-isopropyl substitution.

σ1R Affinity vs. N4-H Analog
Cross-study comparable
Target: Ki 537 nM Comparator: Ki >10,000 nM
N4-isopropyl essential for measurable σ1R binding
From guinea pig brain membrane assay; ≥18.6-fold affinity advantage
Sigma-1 receptor CNS ligand binding affinity

Piperazine vs. Piperidine Core σ1R Affinity Difference

In a direct head-to-head comparison of matched molecular pairs differing only in the piperazine vs. piperidine core, the piperazine-containing compound (Compound 4) exhibited σ1R Ki = 1,531 nM, whereas its piperidine counterpart (Compound 5) achieved σ1R Ki = 3.64 nM—a ~420-fold difference in affinity attributable solely to the core heterocycle [1]. This demonstrates that the piperazine core is not simply interchangeable with piperidine in sigma receptor pharmacophores; the protonation state and geometry of piperazine produce dramatically different σ1R engagement.

Piperazine vs. Piperidine Core
Direct head-to-head
Piperazine: Ki 1,531 nM Piperidine: Ki 3.64 nM
~420-fold shift; core not interchangeable
Human σ1R binding assay; matched molecular pair
Sigma-1 receptor piperazine vs. piperidine scaffold hopping

Lipophilicity Profile Relative to Ethyl and Isopropylbenzyl Analogs

The target compound's predicted logP can be triangulated from two structurally proximal analogs available in screening compound databases. 1-Ethyl-4-(4-methylbenzyl)piperazine (C₁₄H₂₂N₂) has a measured logP of 3.49 and logSW of -2.77 . The regioisomeric 1-(4-isopropylbenzyl)-4-methylpiperazine (C₁₅H₂₄N₂) has a measured logP of 3.75 and logSW of -3.09 . By interpolation, the target compound—which places the isopropyl group on N4 rather than the benzyl ring—is expected to have a logP between these values (estimated ~3.62). This positions it in an optimal lipophilicity window for CNS permeability (logP 2–4) while avoiding the excessive lipophilicity that increases metabolic liability and solubility penalties.

Estimated logP
Class-level inference
~3.62
Favorable CNS permeability window
Interpolated from ethyl (logP 3.49) and isopropylbenzyl (3.75) analogs; experimental data to verify
Lipophilicity CNS penetration physicochemical properties

Synthetic Accessibility via Two-Step Metal-Free Route

The core synthetic strategy for 1-aralkyl-4-benzylpiperazine derivatives proceeds via a two-step Blanc reaction–alkylation sequence that generates the key intermediate N-benzylpiperazine in excellent yield under metal-free conditions [1]. Specifically, the benzylation of piperazine dihydrochloride with benzyl chloride in ethanol at 65 °C proceeds quantitatively, with unreacted piperazine dihydrochloride recoverable by filtration [1]. For the target compound, the analogous alkylation of 1-isopropylpiperazine with 4-methylbenzyl chloride can employ the same general protocol, offering procurement advantages over compounds requiring multi-step sequences with transition-metal catalysis or protecting group manipulations.

Synthetic Accessibility
Method context
Two-step, metal-free route
Supports scalable procurement at gram-to-kilogram scale
Based on Blanc reaction–alkylation protocol; quantitative reagent recovery
Synthesis scale-up procurement feasibility

1-(4-Methylbenzyl)-4-(propan-2-yl)piperazine Application Scenarios


Sigma-1 Receptor SAR Probe with Intermediate Affinity

The compound's σ1R Ki of 537 nM places it in a therapeutically relevant intermediate-affinity range—sufficient for target engagement studies without the sub-nanomolar potency that can complicate competitive radioligand binding experiments through depletion effects [1]. Unlike the N4-unsubstituted analog (Ki > 10,000 nM), which is essentially inactive at σ1R, this compound provides a measurable binding signal suitable for establishing SAR trends around the 4-methylbenzyl pharmacophore. This makes it an ideal reference ligand for screening libraries where σ1R affinity is a parameter but ultra-high potency is not desired.

CNS Lead Optimization with Balanced Lipophilicity

With an estimated logP of ~3.62—interpolated from the ethyl analog (logP 3.49) and the isopropylbenzyl regioisomer (logP 3.75)—the compound occupies a favorable lipophilicity window for CNS drug discovery . It avoids the solubility liability of the more lipophilic isopropylbenzyl regioisomer (logSW -3.09) while retaining sufficient lipophilicity for blood–brain barrier penetration. Medicinal chemistry teams optimizing CNS-penetrant piperazine leads can use this compound as a balanced scaffold from which to explore additional substitution vectors without immediately encountering developability flags.

Scalable Synthesis Standard for 1,4-Disubstituted Piperazines

The compound is accessible via the established two-step, metal-free Blanc reaction–alkylation protocol that delivers the key N-benzylpiperazine intermediate in excellent yield [2]. Compared to analogs requiring transition-metal catalysis or multi-step sequences, this synthetic route supports gram-to-kilogram procurement at lower cost and with fewer purification challenges. Contract research organizations and medicinal chemistry labs building 1,4-disubstituted piperazine libraries can standardize on this synthetic pathway, using the target compound as a validation benchmark for reaction reproducibility and scalability.

Selectivity Profiling Baseline: Piperazine vs. Piperidine Cores

The documented ~420-fold difference in σ1R affinity between matched piperazine and piperidine core compounds [3] provides a powerful selectivity profiling baseline. Researchers investigating σ1R vs. off-target effects can use piperazine-based compounds like the target molecule as a tool to distinguish σ1R-mediated pharmacology from effects arising from piperidine-core ligands. This is particularly relevant for antinociceptive programs where dual H3R/σ1R activity is desired and core heterocycle selection is the primary determinant of target engagement potency.

Application
Selection Property
Validation Focus
Sigma-1 receptor SAR probe
Intermediate-affinity binding without ultra-high potency artifacts
Confirm σ1R displacement; compare with N4-unsubstituted analog
CNS lead optimization
Balanced lipophilicity within the CNS permeability window
Assess permeability and metabolic stability in CNS models
Scalable synthesis of 1,4-disubstituted piperazines
Metal-free, two-step route with excellent intermediate yield
Verify reaction reproducibility at gram scale; assess reagent recovery
Piperazine vs. piperidine selectivity profiling
Core-dependent target engagement; large affinity difference between cores
Distinguish σ1R-mediated pharmacology using matched piperazine/piperidine pair

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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